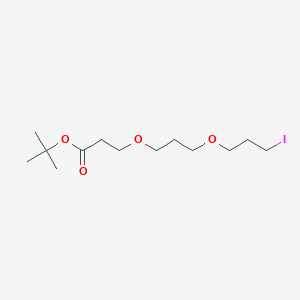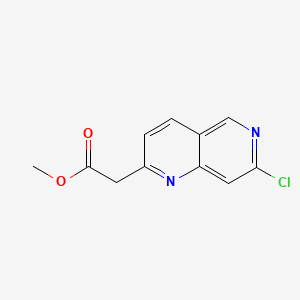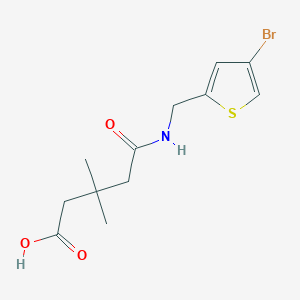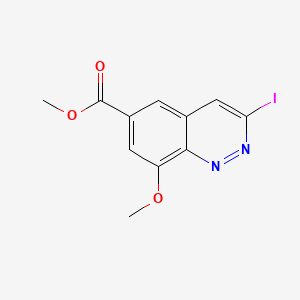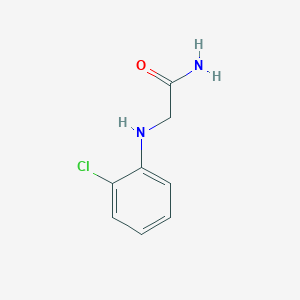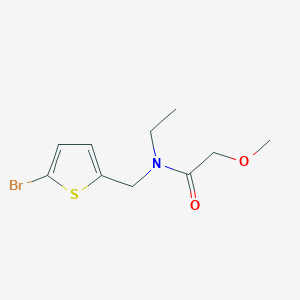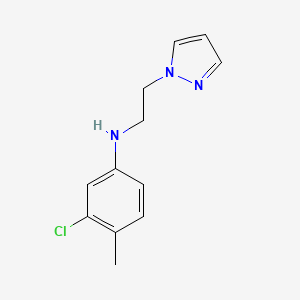
n-(2-(1h-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring attached to an ethyl chain, which is further connected to a 3-chloro-4-methylaniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline typically involves the reaction of 3-chloro-4-methylaniline with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a base like triethylamine to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-Pyrazol-1-yl)phenyl)-picolinamide: Another pyrazole derivative with similar structural features but different functional groups.
2-(1H-Pyrazol-1-yl)ethanamine: A simpler pyrazole derivative with an ethylamine side chain.
Uniqueness
N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is unique due to the presence of both a pyrazole ring and a 3-chloro-4-methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-chloro-4-methyl-N-(2-pyrazol-1-ylethyl)aniline |
InChI |
InChI=1S/C12H14ClN3/c1-10-3-4-11(9-12(10)13)14-6-8-16-7-2-5-15-16/h2-5,7,9,14H,6,8H2,1H3 |
Clave InChI |
HJPRRYOFYISFGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NCCN2C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine](/img/structure/B14911355.png)
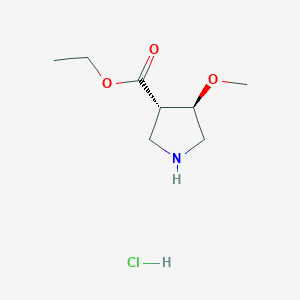

![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)

